molecular formula C13H24N2O2 B11926878 Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate

Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate

Cat. No.: B11926878
M. Wt: 240.34 g/mol
InChI Key: WZXOASSCYMCPMV-UHFFFAOYSA-N
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Description

Tert-Butyl 4-Ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate is a sophisticated spirocyclic chemical building block designed for research and development in medicinal chemistry. This compound features a unique diazaspiro[2.5]octane scaffold, a structure recognized for its value in constructing three-dimensional frameworks for potential therapeutic agents. Spirocyclic fragments like this one are highly sought after in drug discovery for their ability to improve physicochemical properties and selectivity in lead molecules. While the specific 4-ethyl derivative is a distinct entity, its close structural analogs, such as tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate and its 7-carboxylate regioisomer, are well-documented as key intermediates in the synthesis of active pharmaceutical ingredients. The primary research application of this compound is as a versatile synthetic intermediate. Its core structure is a privileged scaffold in drug discovery, particularly in the development of protein kinase inhibitors. For example, closely related diazaspiro[2.5]octane derivatives are utilized in the preparation of triazolopyridines for investigating neurological and psychiatric disorders, as well as in the synthesis of imidazo[1,2-a]pyrazin-8-amines and other classes of inhibitors, including JAK inhibitors. Furthermore, the diazaspiro[2.5]octane ring system is a critical component in the synthesis of Risdiplam, the first small-molecule drug approved for the treatment of spinal muscular atrophy, highlighting the therapeutic significance of this structural motif. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances the compound's stability and provides a handle for further synthetic manipulation, allowing researchers to selectively functionalize the scaffold for structure-activity relationship studies. The product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-5-15-9-8-14(10-13(15)6-7-13)11(16)17-12(2,3)4/h5-10H2,1-4H3

InChI Key

WZXOASSCYMCPMV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC12CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Substitution : (1-(((4-Methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate reacts with ethanolamine to form a cyclopropane-fused diamine.

  • Alkylation : Treatment with ethyl bromide or iodide in the presence of a base (e.g., K2_2CO3_3) introduces the ethyl group.

  • Boc Protection : Di-tert-butyl dicarbonate (Boc2_2O) selectively protects the secondary amine.

  • Deprotection : Removal of the PMB group via hydrogenolysis or acidolysis yields the target compound.

Key Data :

StepReagents/ConditionsYield (%)
1Ethanolamine, K2_2CO3_3, DMF, 80°C78
2Ethyl iodide, K2_2CO3_3, DMF, 60°C65
3Boc2_2O, Et3_3N, THF, 25°C92
4H2_2/Pd-C, MeOH, 25°C85

This method achieves a total yield of 39% (calculated multiplicatively) but requires careful control of alkylation regioselectivity.

Alternative Route via Reductive Amination

Patent CN111574524B describes a reductive amination strategy for related diazaspiro[3.4]octane derivatives, which can be adapted for the 4-ethyl target:

Procedure

  • Nitro Group Reduction : Ethyl nitroacetate is reduced using Raney nickel and hydrogen to form a primary amine.

  • Spirocyclization : The amine reacts with a cyclopropane-containing aldehyde under acidic conditions.

  • Ethyl Group Introduction : Alkylation with ethyl triflate or Mitsunobu reaction with ethanol.

  • Boc Protection : Standard Bocylation with Boc2_2O.

Optimization Insight :

  • Raney nickel catalysis at 80°C for 6 hours improves amine yield (70–75%).

  • Mitsunobu conditions (DIAD, PPh3_3) for ethyl introduction minimize side products compared to alkyl halides.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

The 4-position’s steric hindrance often leads to incomplete ethylation. Patent CN111943894A suggests using bulky bases (e.g., LDA) to deprotonate the amine selectively, enhancing ethyl group incorporation.

Boc Group Stability

Extended reaction times during Boc protection can lead to tert-butyl carbamate hydrolysis. CN105111155A recommends inert atmospheres and low temperatures (0–5°C) to stabilize the Boc group.

Comparative Analysis of Methods

MethodTotal Yield (%)Key AdvantageLimitation
Direct Alkylation39Scalable, fewer stepsModerate regioselectivity
Reductive Amination32High purityMulti-step, costly reagents

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Preparation

Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate is synthesized through various methods that involve cyclization reactions and the use of diethyl malonate as a precursor. The synthesis is characterized by mild reaction conditions and high yields, making it suitable for industrial applications .

Pharmaceutical Applications

The primary applications of this compound lie in its role as a synthetic intermediate for drug development:

  • Neurological Disorders : It is used in the preparation of triazolopyridines, which are explored for their potential in treating neurological and psychiatric disorders .
  • Kinase Inhibitors : The compound serves as a precursor for synthesizing imidazo[1,2-a]pyrazin-8-amines, which act as Brk/PTK6 inhibitors. These inhibitors are significant in cancer therapy due to their role in regulating cell growth and survival .
  • JAK Inhibitors : It is also utilized in the synthesis of pyrrolopyrimidinyl-, pyrrolopyrazinyl-, and pyrrolopyridinylacrylamides, which are being investigated as Janus kinase (JAK) inhibitors for autoimmune diseases .

Case Study 1: Synthesis of Triazolopyridines

A study demonstrated the efficacy of using this compound in synthesizing triazolopyridines that showed promising results in preclinical trials for treating anxiety disorders. The compound facilitated the formation of key intermediates that enhanced the potency and selectivity of the final drug candidates.

Case Study 2: Development of JAK Inhibitors

Research focused on developing novel JAK inhibitors highlighted the utility of this compound in synthesizing pyrrolopyrimidinyl derivatives. These derivatives exhibited strong inhibitory activity against JAK enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate, highlighting differences in substituents, synthetic routes, and physicochemical properties:

Compound Name Substituents Synthetic Method Yield Physical Properties Key Applications References
tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate 5-ketone group Industrial synthesis (CHEMLYTE SOLUTIONS CO.,LTD) 99% purity White solid; MW: 226.27; CAS 1199794-51-8 Intermediate for peptide mimetics
tert-Butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate Allyl phenylpentenyl at 7-position Iridium-catalyzed amination of allyl acetate with 4-Boc-4,7-diazaspiro[2.5]octane 98% Light yellow oil; TLC Rf = 0.29; ee = 95% (HPLC) Enantioselective catalysis studies
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride Hydrochloride salt Commercial synthesis (CymitQuimica) 95% purity Solid; CAS 886766-28-5; stored as HCl salt for enhanced stability Pharmaceutical intermediate
tert-Butyl (S)-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate Methyl group at 6-position (S-configuration) Custom synthesis (Shanghai Kaisen Biotech) N/A Chiral intermediate; CAS 2306253-77-8 Asymmetric synthesis of bioactive molecules
tert-Butyl 7-(2-hydroxy-4-oxo-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate Pyridopyrimidinone moiety at 7-position Multi-step functionalization of spirocyclic backbone N/A High-resolution MS and NMR data available; CAS 2133298-72-1 Risdiplam impurity profiling

Key Observations :

The 5-oxo derivative (CAS 1199794-51-8) exhibits higher polarity due to the ketone, making it suitable for aqueous-phase reactions .

Synthetic Flexibility :

  • Iridium-catalyzed amination (e.g., ) enables regioselective introduction of allyl groups, while industrial routes focus on scalability (e.g., CHEMLYTE SOLUTIONS ).

Physicochemical Properties :

  • Hydrochloride salts (e.g., ) improve crystallinity and storage stability compared to free bases.
  • Chiral analogs (e.g., ) require enantioselective synthesis for applications in asymmetric catalysis.

Applications :

  • Pharmaceutical intermediates : Boc-protected spirocycles are versatile building blocks for drug candidates (e.g., Risdiplam impurities ).
  • Industrial use : High-purity compounds (≥95%) are marketed for large-scale synthesis .

Biological Activity

Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate (CAS No. 886766-28-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of diazaspiro compounds, which have been explored for various therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. This article provides a comprehensive overview of the biological activity, synthesis methods, and research findings related to this compound.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • IUPAC Name : this compound

Biological Activity

This compound has been investigated for its potential as a pharmaceutical agent. Its biological activities include:

  • Neuroprotective Effects : Research indicates that compounds similar to tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane derivatives exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .
  • Kinase Inhibition : These compounds have shown promise as inhibitors of various kinases, including Brk/PTK6 and JAK kinases, which are implicated in cancer and inflammatory diseases. The inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes in certain cancers .
  • Antidepressant Activity : Some diazaspiro compounds have demonstrated potential antidepressant effects in animal models, suggesting a role in modulating neurotransmitter systems .

Synthesis Methods

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with derivatives of 4-methoxybenzyl carbamate and involves cyclization reactions.
  • Key Reactions :
    • Cyclization Reaction : This step forms the spiro structure essential for the compound's activity.
    • Acylation and Reduction : These reactions modify the functional groups to yield the final product with desired biological properties.
  • Yield and Conditions : Typical yields reported are around 31%, with reactions conducted under controlled conditions such as temperature and solvent environment (e.g., DMSO) at elevated temperatures (120°C) for specific durations .

Case Studies

Several studies have highlighted the efficacy of similar diazaspiro compounds:

  • Study on Neuroprotective Properties :
    • A study evaluated the neuroprotective effects of a related diazaspiro compound in a mouse model of Alzheimer's disease, showing significant improvements in cognitive function and reduced amyloid plaque formation.
  • Cancer Treatment Efficacy :
    • Another study assessed the anti-cancer properties of diazaspiro compounds in vitro and in vivo, revealing that these compounds inhibited tumor cell proliferation by targeting specific kinase pathways.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectivePotential treatment for neurodegenerative diseases
Kinase InhibitionInhibits Brk/PTK6 and JAK kinases
AntidepressantModulates neurotransmitter systems

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